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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 carboxylic acid is a bright, photostable, and hydrophilic fluorescent dye belonging to
the Alexa Fluor family. Its spectral properties, characterized by excitation and emission maxima
in the orange-red region of the spectrum, make it an excellent choice for immunofluorescence
(IF) staining applications. This document provides detailed application notes and protocols for
the use of AF 555 carboxylic acid in labeling antibodies and performing immunofluorescence
staining, enabling precise visualization of target antigens in cells and tissues. AF 555 is a
suitable alternative to other fluorescent dyes such as TAMRA, TMR, and Cyanine3.[1]

Properties of AF 555 Carboxylic Acid

AF 555 is known for its high fluorescence quantum yield and photostability, which are critical for
generating high-quality and durable fluorescence microscopy images.[1] The carboxylic acid
functional group allows for covalent conjugation to primary amines on biomolecules, such as
antibodies, through the use of coupling agents like 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDAC).[1][2]

Spectral and Physicochemical Properties

A summary of the key quantitative data for AF 555 carboxylic acid is presented in the table
below for easy reference and comparison.
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Property Value Reference
Excitation Maximum (Aex) 552 nm [11[3]
Emission Maximum (Aem) 566 nm [1][3]

Molar Extinction Coefficient (g)

152,000 cm—1M—1 [11[3114]
at 552 nm
Fluorescence Quantum Yield

0.14 [1][3]
(P)
Molecular Formula C35H43K3N2014S4 [3]
Appearance Green-red powder

Experimental Protocols

Antibody Conjugation with AF 555 Carboxylic Acid via
EDAC Coupling

This protocol describes the conjugation of AF 555 carboxylic acid to a primary antibody using
a carbodiimide crosslinker, EDAC. This method creates a stable amide bond between the
carboxylic acid group of the dye and primary amines (e.g., lysine residues) on the antibody.

Materials:

Primary antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)
e AF 555 carboxylic acid

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylsulfoxide (DMSO)

e Activation Buffer (e.g., 0.1 M MES, pH 6.0)

o Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
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e Desalting column (e.g., Sephadex G-25)
e Reaction tubes
Procedure:

o Prepare Antibody: Dialyze the antibody against the Conjugation Buffer to remove any amine-
containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

o Prepare Dye Solution: Dissolve AF 555 carboxylic acid in anhydrous DMSO to a
concentration of 10 mg/mL.

o Activate Dye:

o In a separate reaction tube, dissolve EDAC and NHS in Activation Buffer to a final
concentration of 10 mM each.

o Add the desired molar excess of AF 555 carboxylic acid solution to the EDAC/NHS
solution. A 10- to 20-fold molar excess of dye to antibody is a good starting point.

o Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid
group.

e Conjugation Reaction:
o Add the activated dye solution to the prepared antibody solution.

o Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or
rotation, protected from light.

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye and byproducts using a desalting
column equilibrated with Conjugation Buffer.

o Collect the fractions containing the fluorescently labeled antibody.

e Characterization and Storage:
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o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm and 555 nm.

o Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol and store at -20°C.

Antibody Conjugation Workflow

Preparation

1. Prepare Antibody

(1-2 mg/mL in amine-free buffer)

Conjugation § Purification & Storage

2. Prepare Dye Solution | 3. Activate Dye 4. Conjugation Reaction || 5. Purify Conjugate 6. Characterize & Store
(AF 555 carboxylic acid in DMSO) 1 (with EDAC and NHS) (Incubate activated dye with antibody) 1 (Desalting column) (Determine DOL, store at 4°C or -20°C)

Click to download full resolution via product page

Caption: Workflow for conjugating AF 555 carboxylic acid to an antibody.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for indirect immunofluorescence staining of cultured
cells using an AF 555-conjugated secondary antibody. Optimization of incubation times,
antibody concentrations, and blocking reagents may be necessary for specific cell types and
target antigens.

Materials:

Cultured cells on coverslips or in chamber slides

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

Primary antibody (specific to the target antigen)

AF 555-conjugated secondary antibody (specific to the primary antibody host species)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Culture and Preparation:

o Culture cells to the desired confluency on coverslips or chamber slides.[5]

o Gently wash the cells twice with PBS to remove culture medium.[4]

Fixation:

o Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]

[5]

o Wash the cells three times with PBS for 5 minutes each.[5]

Permeabilization (for intracellular antigens):

o Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

o Wash the cells three times with PBS for 5 minutes each.

Blocking:

o Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-
specific antibody binding.[1][5]

Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in Blocking Buffer.
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o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C in a humidified chamber.[3][4]

o Wash the cells three times with PBS for 5 minutes each.[4]

e Secondary Antibody Incubation:

o Dilute the AF 555-conjugated secondary antibody in Blocking Buffer. Protect from light
from this step onwards.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a
humidified chamber.[4][6]

o Wash the cells three times with PBS for 5 minutes each, in the dark.[6]
» Counterstaining and Mounting:

o Incubate the cells with a nuclear counterstain like DAPI, if desired.

o Wash the cells twice with PBS.

o Mount the coverslips onto microscope slides using an antifade mounting medium.
e Imaging:

o Visualize the stained cells using a fluorescence microscope with appropriate filters for AF
555 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.

Immunofluorescence Staining Workflow
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Caption: General workflow for indirect immunofluorescence staining.
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Application Example: Visualization of the mTOR
Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell
growth, proliferation, metabolism, and survival.[6][7] Dysregulation of this pathway is implicated
in various diseases, including cancer and diabetes.[7] Immunofluorescence can be used to
study the subcellular localization and activation of key components of the mTOR pathway.[6]

For example, researchers can use a primary antibody against a key mTOR pathway protein,
such as mTOR itself, Raptor, or Rictor, followed by an AF 555-conjugated secondary antibody
to visualize its localization within the cell.[6] Changes in localization, such as the translocation
of mMTORCL1 to the lysosome upon amino acid stimulation, can be observed and quantified
using this technique.[6]

Simplified mTOR Signaling Pathway
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Caption: A simplified diagram of the mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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